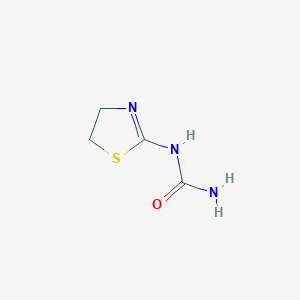
1-Buten-3-yne, 2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Buten-3-yne, 2-chloro- is a chemical compound that belongs to the family of alkynes. It is also known as 2-chloro-3-buten-1-yne or chloroallene. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Buten-3-yne, 2-chloro- is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophiles such as DNA and proteins. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of these biomolecules.
Biochemical and Physiological Effects:
1-Buten-3-yne, 2-chloro- has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Buten-3-yne, 2-chloro- in lab experiments include its unique reactivity and potential applications in various fields. However, the compound has some limitations, such as its toxicity and potential hazards during handling and storage.
Zukünftige Richtungen
There are several future directions for research on 1-Buten-3-yne, 2-chloro-. One potential area of research is the development of new synthetic methods and strategies for the preparation of this compound and its derivatives. Another area of research is the investigation of its potential applications in medicinal chemistry, such as the development of new anticancer agents and enzyme inhibitors. Additionally, the compound's potential applications in material science, such as the synthesis of functionalized polymers and coatings, could also be explored.
Synthesemethoden
1-Buten-3-yne, 2-chloro- can be synthesized by reacting propargyl chloride with acetylene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-Buten-3-yne, 2-chloro- along with other by-products. The compound can be isolated and purified using various techniques such as distillation, chromatography, and crystallization.
Wissenschaftliche Forschungsanwendungen
1-Buten-3-yne, 2-chloro- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, triazoles, and benzothiazoles. The compound has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functionalized polymers.
Eigenschaften
CAS-Nummer |
17712-36-6 |
|---|---|
Produktname |
1-Buten-3-yne, 2-chloro- |
Molekularformel |
C4H3Cl |
Molekulargewicht |
86.52 g/mol |
IUPAC-Name |
2-chlorobut-1-en-3-yne |
InChI |
InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2 |
InChI-Schlüssel |
KRSMTQBJRPTXRB-UHFFFAOYSA-N |
SMILES |
C=C(C#C)Cl |
Kanonische SMILES |
C=C(C#C)Cl |
Synonyme |
2-Chloro-1-buten-3-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



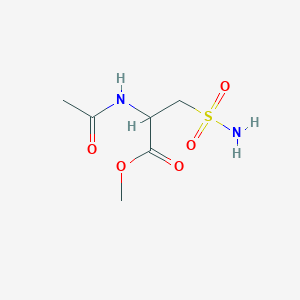
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)

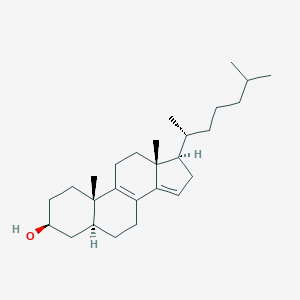
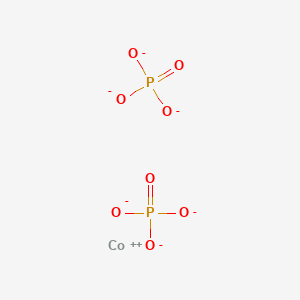
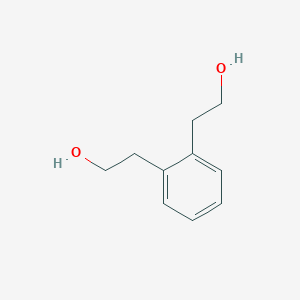

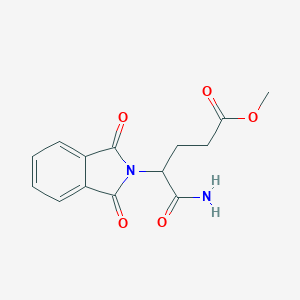

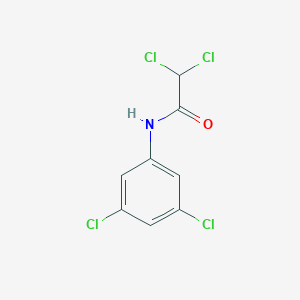


![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
